Researchers needing precise metal chelation or iodine-free topical formulations often encounter aluminum interference or regulatory safety liabilities with generic quinolines. Chlorquinaldol resolves this: • Absolute steric rejection of Al³⁺ ensures pure Zn²⁺/Cu²⁺ extraction from complex ores. • Iodine-free structure eliminates neurotoxicity risk (e.g., SMON) for topical antimicrobial use. • Lower pKa enables active coordination at reduced pH, ideal for acidic process streams.
Chlorquinaldol (5,7-dichloro-2-methyl-8-quinolinol) is a highly specialized, halogenated 8-hydroxyquinoline derivative distinguished by its precise steric and electronic profile. While sharing the core bidentate metal-chelating pharmacophore of the broader quinoline class, chlorquinaldol is specifically engineered with a 2-methyl group and 5,7-dichloro substitutions. This structural configuration fundamentally alters its partition coefficient, significantly lowers the pKa of its coordinating hydroxyl group, and introduces critical steric hindrance during metal complexation. For procurement teams and formulation scientists, these baseline properties make chlorquinaldol an essential material for selective transition metal extraction processes, iodine-free topical antimicrobial formulations, and advanced coordination chemistry applications where generic, unhindered quinolines lack the necessary chemical precision [1].
Attempting to substitute chlorquinaldol with generic 8-hydroxyquinoline (8-HQ) or its closest structural analog, clioquinol, frequently results in process failures or unacceptable safety liabilities. In metal extraction and analytical workflows, substituting with 8-HQ eliminates the steric hindrance provided by the 2-methyl group, leading to the unwanted co-precipitation of small, highly charged ions like aluminum (Al3+) alongside target transition metals [1]. In pharmaceutical and veterinary formulations, substituting with clioquinol introduces iodine into the molecular structure, which carries historical risks of systemic neurotoxicity (such as subacute myelo-optic neuropathy) and alters the percutaneous absorption profile [2]. Consequently, chlorquinaldol cannot be interchanged with other quinolines when absolute aluminum-rejection or iodine-free safety profiles are strict procurement requirements.
Chlorquinaldol utilizes a 2-methyl group that creates severe steric clash when attempting to form an octahedral tris-complex with small trivalent metal ions. Quantitative precipitation assays demonstrate that while 8-hydroxyquinoline forms a stable, insoluble [Al(Ox)3] complex, chlorquinaldol yields 0% aluminum precipitation under identical conditions, selectively binding only larger or divalent metals (e.g., Cu2+, Zn2+) [1].
| Evidence Dimension | Aluminum (Al3+) precipitation capacity at pH 5-7 |
| Target Compound Data | 0% precipitation (sterically blocked) |
| Comparator Or Baseline | 8-Hydroxyquinoline (8-HQ): >99% quantitative precipitation |
| Quantified Difference | Absolute rejection of Al3+ complexation |
| Conditions | Standard aqueous metal-chelation assay, pH 5.0-7.0 |
Allows industrial buyers to selectively extract transition metals from aluminum-rich matrices without downstream purification bottlenecks.
Unlike clioquinol, which relies on a 7-iodo substitution, chlorquinaldol achieves its antimicrobial and antifungal efficacy through 5,7-dichloro substitution. This structural choice completely eliminates the presence of elemental iodine, which has been clinically and toxicologically linked to systemic absorption issues and subacute myelo-optic neuropathy (SMON) [1].
| Evidence Dimension | Iodine content and associated SMON neurotoxicity risk |
| Target Compound Data | 0% iodine (5,7-dichloro substituted) |
| Comparator Or Baseline | Clioquinol: Contains reactive 7-iodo group |
| Quantified Difference | Complete removal of iodine-linked systemic toxicity |
| Conditions | Topical and intestinal formulation safety profiling |
Provides a safer regulatory and toxicological profile for procurement teams sourcing active ingredients for human or veterinary dermatological creams.
The addition of two electron-withdrawing chlorine atoms at the 5 and 7 positions significantly increases the acidity of the 8-hydroxyl group compared to unhalogenated analogs. Potentiometric titrations reveal that chlorquinaldol has a pKa of approximately 7.4, whereas 8-hydroxyquinaldine has a pKa of 9.8 [1]. This allows chlorquinaldol to ionize and coordinate metals in significantly more acidic process streams.
| Evidence Dimension | Hydroxyl group pKa |
| Target Compound Data | pKa ~ 7.4 |
| Comparator Or Baseline | 8-Hydroxyquinaldine: pKa ~ 9.8 |
| Quantified Difference | 2.4 unit reduction in pKa |
| Conditions | Aqueous/ethanolic potentiometric titration at 25°C |
Enables hydrometallurgical and analytical extraction in acidic environments where non-halogenated chelators remain protonated and inactive.
The combination of the 2-methyl group and 5,7-dichloro substitutions dramatically increases the hydrophobicity of chlorquinaldol. Comparative partition coefficient (Log P) studies show that chlorquinaldol exhibits significantly higher lipid solubility than the base 8-hydroxyquinoline molecule, driving superior partitioning into non-polar ointment bases and lipid membranes [1].
| Evidence Dimension | Octanol-water partition coefficient (Log P) |
| Target Compound Data | High lipophilicity (Log P > 3.0) |
| Comparator Or Baseline | 8-Hydroxyquinoline: Lower lipophilicity (Log P ~ 2.0) |
| Quantified Difference | >1.0 log unit increase in hydrophobicity |
| Conditions | Standard octanol/water partition assay |
Ensures superior compatibility and active ingredient dispersion when formulating barrier ointments and hydrophobic topical treatments.
Due to its absolute steric rejection of aluminum precipitation, chlorquinaldol is the optimal chelating agent for extracting zinc, copper, and other divalent metals from complex, aluminum-heavy ores or industrial wastewater streams [1].
Leveraging its 5,7-dichloro substitution, this compound serves as a direct, safer substitute for clioquinol in antibacterial and antifungal topical creams, eliminating the regulatory and health risks associated with iodine absorption [2].
Because its lowered pKa allows for active metal coordination at lower pH values than unhalogenated quinaldines, chlorquinaldol is ideal for deployment in acidic industrial process streams where standard chelators fail to ionize [3].
Irritant;Environmental Hazard